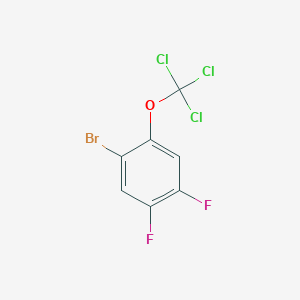
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene
描述
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H2BrCl3F2O and a molecular weight of 326.35 g/mol . This compound is characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring, making it a valuable intermediate in various chemical syntheses.
准备方法
The synthesis of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene typically involves multiple steps, starting with the appropriate substituted benzene derivatives. Common synthetic routes include halogenation and fluorination reactions under controlled conditions. Industrial production methods often involve the use of catalysts and specific reaction conditions to ensure high yield and purity .
化学反应分析
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include halogenating agents, reducing agents, and bases.
科学研究应用
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene finds applications in various fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The compound’s effects are mediated through its ability to form stable intermediates and products during chemical reactions .
相似化合物的比较
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene can be compared with other similar compounds, such as:
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the trichloromethoxy group.
1-Bromo-4,5-difluoro-2-methylbenzene: Contains a methyl group instead of the trichloromethoxy group.
1-Bromo-4-[chloro(difluoro)methoxy]benzene: Contains a chloro(difluoro)methoxy group instead of the trichloromethoxy group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a distinct and valuable compound in various scientific and industrial applications.
生物活性
1-Bromo-4,5-difluoro-2-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for medicinal chemistry.
The compound features a unique structure characterized by the presence of bromine, fluorine, and trichloromethoxy groups attached to a benzene ring. This configuration influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that halogenated compounds can disrupt microbial cell membranes, leading to cell death.
- Anticancer Activity : Preliminary findings indicate that this compound may inhibit cancer cell proliferation. The presence of electronegative halogens can enhance binding affinity to cellular targets involved in cancer progression.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can disrupt normal cellular functions, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound has the potential to induce oxidative stress within cells, which can lead to increased ROS levels. Elevated ROS can damage cellular components and trigger cell death.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Properties
In vitro studies have shown that the compound can induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, which are critical for programmed cell death. Further research is necessary to elucidate the specific molecular targets involved.
Toxicological Considerations
While the biological activities are promising, it is crucial to consider the toxicological profile of this compound. Preliminary assessments indicate potential irritant effects on skin and respiratory systems. Long-term exposure studies are essential to establish safety profiles for therapeutic use.
属性
IUPAC Name |
1-bromo-4,5-difluoro-2-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl3F2O/c8-3-1-4(12)5(13)2-6(3)14-7(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHDBWLOAKBECE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl3F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















